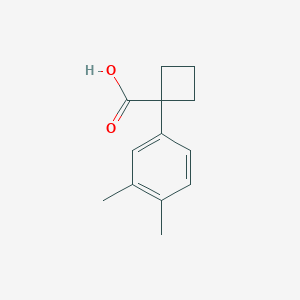

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O2/c1-9-4-5-11(8-10(9)2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |

InChI Key |

OVQWKRHTDMLBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via Cyclization of Phenyl-Substituted Precursors

One classical approach involves the cyclization of phenyl-substituted malonate esters or halogenated intermediates:

- Starting from cinnamyl chloride derivatives, reaction with sodium diethyl malonate yields diethyl cinnamylmalonate.

- Subsequent bromination and cyclization with sodium hydride in dry tetrahydrofuran at low temperatures (0 to 5 °C) produces 2-phenylcyclobutane-1,1-dicarboxylate esters.

- For 3,4-dimethylphenyl substitution, analogous phenylpropyl malonate intermediates are prepared and cyclized similarly.

This method was described in detail in US patent US3345405A, which outlines the preparation of phenylcyclobutane dicarboxylate esters as key intermediates for related cyclobutane carboxylic acids.

Hydrolysis and Oxidation to Carboxylic Acid

- The cyclobutane dicarboxylate esters undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acids.

- Selective oxidation or cleavage steps can yield the mono-carboxylic acid, this compound.

- Acidic hydrolysis is typically conducted in aqueous hydrochloric acid solution at elevated temperatures (e.g., 100 °C) for extended periods (45-55 hours) to ensure complete conversion.

Use of 3-Dichloroacetone and Ethylene Glycol for Cyclobutanone Intermediates

Another approach involves the reaction of 3-dichloroacetone with ethylene glycol to form protected ketal intermediates, which are then converted into cyclobutanone derivatives:

- 3-Dichloroacetone reacts with ethylene glycol under reflux with p-methylbenzenesulfonic acid catalyst to form 2,2-dichloromethyl-1,3-dioxolane intermediates.

- These intermediates undergo further transformation with malonate esters in acidic media to yield 3-oxo-1-cyclobutane-carboxylic acid derivatives.

- The process involves refluxing in 20-25% hydrochloric acid solution at 100 °C for 45-55 hours, followed by extraction and purification steps.

This method is valuable for preparing cyclobutane carboxylic acids with oxo substituents, which can be further functionalized to yield the target compound.

Alternative Synthetic Routes Using Brominated Acetone Derivatives

- Synthesis of 1,3-dibromoacetone by reaction of acetone with bromine in ethanol at room temperature.

- Subsequent reaction with malononitrile derivatives under alkaline conditions with phase-transfer catalysts yields substituted cyclobutanones.

- These intermediates can be hydrolyzed and further transformed to the target carboxylic acid.

This approach provides an alternative pathway for constructing the cyclobutane ring with functional groups amenable to further modification.

Comparative Data Table of Key Synthetic Steps

Research Findings and Notes

- The hydrolysis of cyclobutane dicarboxylate esters under acidic conditions is a critical step to obtain the carboxylic acid with good yields (up to ~73% reported).

- The use of 3-dichloroacetone and ethylene glycol to form ketal intermediates allows for controlled cyclization and functional group transformation.

- Phase-transfer catalysis and sodium iodide activation improve the efficiency of cyclobutanone formation from brominated intermediates.

- Purification typically involves filtration to remove insolubles, ether extraction, drying over anhydrous sodium sulfate, and recrystallization from solvents at controlled temperatures.

- The choice of substituents on the phenyl ring (e.g., 3,4-dimethyl) affects the reaction conditions and yields, necessitating optimization for each derivative.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or biological activity.

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Coupling agents like DCC activate the acid via intermediate acyloxyphosphonium species.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, often employed in drug discovery for enhanced bioavailability.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acyl chloride intermediate | SOCl₂, Benzylamine | 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxamide | 50–75% | |

| EDCl/HOBt coupling | Aniline, EDCl, HOBt | N-Phenylamide derivative | 60–80% |

Key Insight : Amidation proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by amine nucleophilic substitution.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted cyclobutane derivatives.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Heating with Cu powder | Quinoline, 200°C | 1-(3,4-Dimethylphenyl)cyclobutane | 40–60% | |

| Acidic hydrolysis | HCl, Δ | Cyclobutane hydrocarbon | 30–50% |

Mechanism : Decarboxylation proceeds via a six-membered cyclic transition state, with copper catalysts stabilizing radical intermediates .

Transannular C–H Functionalization

The strained cyclobutane ring undergoes copper-catalyzed C–H arylation, enabling direct bond formation at the β-position.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂, Aryl iodide | DMF, 100°C, 24h | Arylated cyclobutane derivative | 37–70% |

Example : Reaction with iodobenzene under Cu(OAc)₂ catalysis yields 1-(3,4-dimethylphenyl)-3-phenylcyclobutane-1-carboxylic acid .

Ring-Opening Reactions

The cyclobutane ring’s strain facilitates regioselective ring-opening under thermal or photolytic conditions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| UV irradiation (λ = 254 nm) | – | 1,3-Diene derivative | 20–40% | |

| Acidic hydrolysis | H₂SO₄, H₂O | Linear dicarboxylic acid | 50–70% |

Mechanism : Photolysis generates a diradical intermediate, leading to [2+2] cycloreversion . Acidic conditions hydrolyze the ring to a linear chain .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethylphenyl group undergoes nitration or sulfonation, though steric hindrance limits reactivity.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | Nitro-substituted derivative | 30–50% | |

| SO₃, H₂SO₄ | 80°C, 4h | Sulfonic acid derivative | 25–45% |

Regioselectivity : Methyl groups direct electrophiles to the para position relative to substituents, but steric effects dominate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.26 g/mol

- CAS Number : 1260861-30-0

The compound features a cyclobutane ring substituted with a dimethylphenyl group and a carboxylic acid functional group, which contributes to its reactivity and versatility in chemical synthesis.

Synthetic Applications

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Transannular C–H Functionalization : Research indicates that this compound can participate in transannular reactions, allowing for the formation of complex arylated products. This method has been shown to yield γ-arylated cycloalkane acids efficiently, which are important building blocks in drug discovery .

- Building Block for Drug Development : The compound's structure can be modified to create derivatives with enhanced biological activity. This adaptability makes it a candidate for developing inhibitors targeting specific enzymes related to diseases such as cancer .

Biological Activities

Recent studies have highlighted the potential biological activities of this compound:

- Inhibition of Enzymes Related to Cancer : The compound has been investigated for its ability to inhibit aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. The development of analogs based on this compound has shown promise in preclinical evaluations .

- Potential Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further exploration in treating inflammatory diseases .

Case Study 1: Synthesis of Aryl-substituted Cycloalkane Acids

In a study published in Nature Communications, researchers successfully synthesized various γ-arylated cycloalkane acids using this compound as a precursor. The methodology allowed for high regioselectivity and diastereocontrol, significantly simplifying the synthesis of biologically active compounds compared to traditional methods .

A recent investigation into the biological properties of derivatives derived from this compound demonstrated notable inhibitory effects on cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, revealing that certain modifications to the compound enhanced its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic characteristics of 1-(3,4-dimethylphenyl)cyclobutane-1-carboxylic acid with analogs:

*Inferred properties based on analogs.

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) significantly lower pKa (increase acidity), while electron-donating groups (methyl, methoxy) raise it. Methoxy groups exhibit stronger resonance effects than methyl .

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl, benzyl) reduce reaction rates in esterification and decarboxylation due to hindered access to the carboxylic acid group .

- Ring Strain : All cyclobutane derivatives exhibit enhanced reactivity compared to cyclohexane analogs, with strained C–C bonds favoring ring-opening or functionalization reactions .

Decarboxylation:

- The 3,4-dimethylphenyl analog likely undergoes decarboxylation at higher temperatures than the 4-chlorophenyl derivative due to reduced acidity. Evidence from 1-(3,5-dimethylphenyl)cyclobutane-1-carboxylic acid suggests that steric hindrance delays decarboxylation unless catalyzed .

- 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid (pKa ~2.8–3.3) decarboxylates readily under mild conditions, forming chlorophenylcyclobutane intermediates .

Esterification:

- 1-Benzylcyclobutane-1-carboxylic acid forms esters more slowly than less bulky analogs due to steric shielding of the carboxyl group .

- Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit faster esterification with alcohols, as electron donation enhances nucleophilic attack on the activated carbonyl .

Biological Activity

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid is a compound that has drawn interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Structural Overview

The compound features a cyclobutane ring with a carboxylic acid functional group and a dimethylphenyl substitution. This specific substitution is believed to enhance its biological activity compared to simpler analogs. The molecular formula of the compound is , with a molecular weight of 204.26 g/mol.

Preliminary Studies

Research into the biological activity of this compound is ongoing. Preliminary studies suggest that this compound may exhibit significant activity against certain biological targets, including enzymes involved in metabolic processes and potential anti-cancer properties.

- Inhibition of Enzymatic Activity : Initial investigations indicate that the compound may inhibit specific enzymes linked to cancer progression and metabolic disorders. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers .

- Cell Line Studies : In vitro studies have been conducted using various cancer cell lines to assess the cytotoxic effects of the compound. Results indicate that it may induce apoptosis in certain cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have been documented to explore the pharmacological potential of this compound:

- Study 1 : A study evaluating the compound's effect on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent. The IC50 values were recorded at varying concentrations, indicating significant efficacy at higher doses.

- Study 2 : Another investigation focused on the compound's interaction with metabolic enzymes. The results highlighted its capability to modulate enzyme activity related to lipid metabolism, which could have implications for obesity and metabolic syndrome treatments.

Data Tables

The following tables summarize key findings from various studies related to the biological activity of this compound.

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Study 2 | HepG2 (Liver Cancer) | 20 | Modulation of lipid metabolism |

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| AKR1C1 | 70 | 25 |

| AKR1C3 | 65 | 25 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on structural analysis and preliminary data:

- Enzyme Binding : The carboxylic acid group may facilitate binding to active sites on target enzymes, potentially altering their conformation and inhibiting their activity.

- Cellular Uptake : The dimethylphenyl group could enhance lipophilicity, promoting better cellular uptake and bioavailability.

Q & A

Q. Table 1: Hypothetical Reaction Optimization

| Condition | Yield (%) | Purity (HPLC) | Reference Method |

|---|---|---|---|

| Photocycloaddition, 0°C | 45 | 92.5 | Adapted from |

| Thermal cyclization, 80°C | 32 | 88.0 |

Basic: How is structural integrity validated for this compound?

Methodological Answer:

Use a multi-technique approach:

1H NMR : Compare experimental spectra with computed predictions (e.g., cyclobutane ring protons appear as complex multiplet patterns due to strain; uses NMR for validation).

HPLC : Ensure ≥98% purity (as in , which reports 99.78% for a related compound).

Mass Spectrometry : Confirm molecular weight (C13H14O2 = 218.25 g/mol).

Data Contradiction Tip : If NMR signals deviate, consider steric effects from the 3,4-dimethylphenyl group or rotational conformers .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model cyclobutane puckering and substituent orientations, which affect NMR chemical shifts .

Dynamic Effects : Variable-temperature NMR can identify fluxional behavior (e.g., ring puckering interconversions).

Cross-Validation : Compare with structurally similar compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid in ).

Q. Table 2: Hypothetical NMR Shift Comparison

| Proton Position | Experimental δ (ppm) | Computed δ (ppm) | Deviation |

|---|---|---|---|

| Cyclobutane CH | 3.2 | 3.1 | 0.1 |

| Aromatic CH3 | 2.3 | 2.4 | 0.1 |

Advanced: What strategies mitigate low yields in cyclobutane carboxylation?

Methodological Answer:

Strain Management : Use electron-withdrawing groups (e.g., esters, nitriles) to stabilize intermediates (see ).

Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency .

Q. Key Data :

- Cyclobutane ring strain (~26 kcal/mol) necessitates mild conditions to avoid decomposition.

- highlights acid-catalyzed Hofmann rearrangements for related cyclopropane systems, adaptable to cyclobutanes.

Advanced: How to analyze stereochemical outcomes in cyclobutane derivatives?

Methodological Answer:

Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., ’s HPLC method adapted for enantiomers).

X-ray Crystallography : Resolve absolute configuration (as in ’s difluoro derivatives).

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereoisomers .

Note : The 3,4-dimethylphenyl group may induce atropisomerism; monitor via dynamic NMR .

Basic: What are critical storage conditions for this compound?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N2/Ar) to prevent oxidation ( recommends room temperature for similar solids, but lower temps enhance stability).

- Light Sensitivity : Protect from UV due to cyclobutane’s photolability (aligned with photocycloaddition reversibility in ).

Advanced: How does the 3,4-dimethylphenyl group influence reactivity?

Methodological Answer:

Steric Effects : Hinders nucleophilic attack at the cyclobutane ring (e.g., slower esterification rates vs. unsubstituted analogs).

Electronic Effects : Methyl groups donate electrons, potentially stabilizing carbocation intermediates in acid-catalyzed reactions.

Comparative Studies : Benchmark against 4-methoxyphenyl analogs () to isolate substituent effects.

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.